An In-depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5)
An In-depth Technical Guide to 5-Methoxy-2-methylbenzaldehyde (CAS No. 56724-09-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's core properties, synthesis, spectral characterization, and potential applications, with a focus on the causal reasoning behind experimental choices and methodologies.
Core Molecular Attributes and Physicochemical Properties
5-Methoxy-2-methylbenzaldehyde, registered under CAS number 56724-09-5, is a substituted benzaldehyde with a methoxy group at the 5-position and a methyl group at the 2-position of the benzene ring.[1] This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential applications.
Table 1: Physicochemical Properties of 5-Methoxy-2-methylbenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 56724-09-5 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Purity | ≥98% (typical) | [1] |
| InChI Key | ZCEYVMICIGLTMC-UHFFFAOYSA-N | [1] |
The presence of the electron-donating methoxy group and the weakly electron-donating methyl group on the aromatic ring activates the benzene ring towards electrophilic substitution, while also influencing the reactivity of the aldehyde functional group. The ortho-methyl group provides steric hindrance that can be strategically exploited in synthetic design.
Synthesis of 5-Methoxy-2-methylbenzaldehyde: A Mechanistic Approach
A highly effective method for introducing a formyl group ortho to a directing group on an aromatic ring is the Reimer-Tiemann reaction .[2] This reaction typically involves the reaction of a phenol with chloroform in the presence of a strong base. However, for non-phenolic substrates like 4-methylanisole, alternative formylation methods are necessary.
A more suitable approach would be a directed ortho-metalation (DoM) strategy followed by formylation.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 5-Methoxy-2-methylbenzaldehyde.
Experimental Protocol (Proposed):
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Directed Ortho-Metalation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-methylanisole in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. The methoxy group directs the lithiation to the ortho position (C2). Stir the reaction mixture at this temperature for a specified time to ensure complete lithiation. The causality here lies in the ability of the methoxy group's oxygen to coordinate with the lithium ion, directing the deprotonation to the adjacent ortho position. TMEDA acts as a ligand for the lithium ion, increasing the basicity of the n-butyllithium and accelerating the reaction.
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Formylation: While maintaining the low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise to the solution of the lithiated intermediate. The highly nucleophilic carbanion will attack the electrophilic carbonyl carbon of DMF. Allow the reaction to stir at -78 °C for a period before gradually warming to room temperature.
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Hydrolysis and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate to yield the final aldehyde. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Methoxy-2-methylbenzaldehyde. Each step of this protocol is designed to be self-validating through in-process controls such as thin-layer chromatography (TLC) to monitor reaction completion.
Spectroscopic Characterization: A Predictive Analysis
Table 2: Predicted Spectroscopic Data for 5-Methoxy-2-methylbenzaldehyde
| Technique | Predicted Key Features | Rationale and Comparative Data |
| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.2 ppm (singlet). Aromatic Protons: Three signals in the aromatic region (~6.8-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons (OCH₃): ~3.8 ppm (singlet). Methyl Protons (CH₃): ~2.5 ppm (singlet). | The chemical shift of the aldehyde proton is characteristic and typically appears downfield due to the deshielding effect of the carbonyl group. Aromatic proton shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield the ring protons to varying extents. The chemical shifts of methoxy and methyl protons are consistent with typical values for these groups on an aromatic ring.[3] |
| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm). The carbon bearing the methoxy group will be significantly downfield, while the carbon bearing the methyl group will be slightly downfield. Methoxy Carbon (OCH₃): ~55-56 ppm. Methyl Carbon (CH₃): ~18-22 ppm. | The carbonyl carbon of an aldehyde resonates at a characteristic downfield chemical shift.[4] The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the electronegative oxygen of the methoxy group will be deshielded. The methoxy and methyl carbon signals will appear in their typical aliphatic regions.[3] |
| FT-IR | C=O Stretch (Aldehyde): Strong absorption around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O Stretch (Aryl Ether): Strong absorption around 1250 cm⁻¹. Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. C-H Bending (Aromatic): Bands in the 600-900 cm⁻¹ region indicative of the substitution pattern. | These predicted vibrational frequencies are based on the characteristic absorptions of the functional groups present in the molecule. The exact positions can be influenced by conjugation and electronic effects. |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 150. Key Fragments: Loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z = 149. Loss of the formyl group (M-29) at m/z = 121. Loss of a methyl radical from the methoxy group (M-15) followed by loss of CO (M-15-28) is also possible. | The fragmentation pattern of aromatic aldehydes is often characterized by the loss of the formyl hydrogen or the entire formyl group.[5][6] The presence of the methoxy and methyl groups will also influence the fragmentation pathways. |
Applications in Research and Development
While specific applications for 5-Methoxy-2-methylbenzaldehyde are not extensively documented in the available literature, its structural motifs suggest its utility as a versatile intermediate in several areas of chemical synthesis and drug discovery.
Building Block in Organic Synthesis
Substituted benzaldehydes are fundamental building blocks in organic synthesis. 5-Methoxy-2-methylbenzaldehyde can serve as a precursor for a variety of more complex molecules through reactions such as:
-
Wittig Reaction: To form substituted styrenes.
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Grignard and Organolithium Additions: To generate secondary alcohols.
-
Reductive Amination: To synthesize substituted benzylamines.
-
Condensation Reactions: Such as the Knoevenagel and Perkin reactions to create a diverse range of heterocyclic and acyclic compounds.
The specific substitution pattern of 5-Methoxy-2-methylbenzaldehyde allows for the introduction of this unique methoxy-methyl-phenyl moiety into larger, more complex target molecules.
Potential in Medicinal Chemistry
The indole nucleus is a prominent scaffold in many biologically active compounds. A related compound, 5-Methoxy-2-methylindole, has shown potential as an inhibitor of myeloperoxidase, an enzyme implicated in inflammatory diseases.[7] It is plausible that 5-Methoxy-2-methylbenzaldehyde could serve as a precursor in the synthesis of novel indole derivatives with potential therapeutic applications.
Furthermore, substituted benzaldehydes are known to exhibit a range of biological activities. For instance, various methoxy-substituted benzaldehyde derivatives have been investigated for their antifungal and anticancer properties. The unique electronic and steric properties of 5-Methoxy-2-methylbenzaldehyde make it an interesting candidate for screening in various biological assays.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 5-Methoxy-2-methylbenzaldehyde. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Methoxy-2-methylbenzaldehyde is a valuable, though not extensively studied, substituted aromatic aldehyde. Its synthesis can be rationally designed using established methodologies in organic chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel and potentially biologically active compounds. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and predicted spectral data to aid researchers in its synthesis, characterization, and application in their research and development endeavors.
References
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]
-
Designer-Drug.com. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-hydroxy-4-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by...". Retrieved from [Link]
-
Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]
-
ResearchGate. (2025, November). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
Pharmazac. (n.d.). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]
-
Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
SpectraBase. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]
-
Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). Retrieved from [Link]
Sources
- 1. 5-Methoxy-2-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. nbinno.com [nbinno.com]

